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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-Ac-rC

Cat. No.: B180004 Get Quote

An In-Depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N⁴-acetyl-cytidine

Introduction
N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine, commonly

abbreviated as 5'-O-DMT-2'-O-TBDMS-Ac-rC, is a chemically modified ribonucleoside that

serves as a fundamental building block in the synthesis of RNA oligonucleotides.[1][2][3] Its

structure is strategically engineered with three distinct protecting groups (DMT, TBDMS, and

Acetyl) that allow for the controlled, sequential addition of nucleotides during solid-phase

synthesis. This orthogonal protection strategy is paramount for the high-fidelity chemical

synthesis of RNA, a process essential for advancements in therapeutics (e.g., siRNA, mRNA

vaccines), diagnostics, and fundamental biological research. This guide details the core

chemical properties, experimental applications, and handling protocols for this critical reagent.

Core Chemical and Physical Properties
The physical and chemical characteristics of 5'-O-DMT-2'-O-TBDMS-Ac-rC are summarized

below. These properties are critical for its storage, handling, and application in chemical

synthesis.
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Property Data

IUPAC Name

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)

(phenyl)methoxy)methyl)-3-((tert-

butyldimethylsilyl)oxy)-4-

hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-

dihydropyrimidin-4-yl)acetamide[4]

Synonyms

2'-O-t-Butyldimethylsilyl-5'-O-(4,4'-

dimethoxytrityl)-N4-acetyl cytidine, 5'-DMT-2'-

TBDMS-Ac-rC[4]

CAS Number 121058-85-3[2][4][5][6]

Molecular Formula C₃₈H₄₇N₃O₈Si[4][6]

Molecular Weight 701.88 g/mol [1][4][6]

Appearance White to off-white solid or powder.[7][8]

Purity Typically ≥97% by HPLC.[9]

Storage Conditions

Store at 2-8°C or -20°C, protected from light.[1]

[4][6] For stock solutions, store at -80°C (stable

for 6 months) or -20°C (stable for 1 month).[1][7]

Solubility
Soluble in organic solvents such as Acetonitrile,

DMF, and DMSO.[1][8][9]

Orthogonal Protecting Group Strategy
The utility of 5'-O-DMT-2'-O-TBDMS-Ac-rC in RNA synthesis stems from its orthogonal

protecting group strategy, where each group can be removed under specific conditions without

affecting the others. This allows for precise control over the synthesis process.

5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl position.[10]

Its removal with a mild acid like trichloroacetic (TCA) exposes the 5'-hydroxyl for the

subsequent coupling reaction.[11] The release of the dimethoxytrityl cation results in an

orange color, which can be used to quantify coupling efficiency.
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2'-O-tert-Butyldimethylsilyl (TBDMS): A sterically hindered silyl ether that protects the 2'-

hydroxyl group, preventing unwanted side reactions and chain cleavage during synthesis.

[10][11] It is stable to both the acidic conditions of detritylation and the basic conditions used

for exocyclic amine deprotection. The TBDMS group is typically removed post-synthesis

using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or

tetrabutylammonium fluoride (TBAF).[11]

N⁴-Acetyl (Ac): A base-labile group that protects the exocyclic amino group of the cytidine

base.[12] This prevents the amine from participating in undesirable side reactions during

phosphoramidite activation and coupling. It is removed during the final deprotection step with

aqueous ammonia or methylamine.
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Diagram 1: Orthogonal protecting group strategy for 5'-O-DMT-2'-O-TBDMS-Ac-rC.

Application in Solid-Phase Oligonucleotide
Synthesis
The primary application of 5'-O-DMT-2'-O-TBDMS-Ac-rC is as a monomer, typically in its 3'-

phosphoramidite form, for automated solid-phase RNA synthesis. The synthesis is a cyclical

process involving four main chemical reactions for each nucleotide added to the growing chain.

Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside,

exposing the 5'-hydroxyl group for the next reaction.[11]

Coupling: The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite, activated by a reagent such

as 5-ethylthio-1H-tetrazole or BTT, is coupled to the free 5'-hydroxyl group of the growing

RNA chain, forming a phosphite triester linkage.[11][12][13]

Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride. This

terminates unextended chains and prevents the formation of "failure" sequences (n-1),

simplifying final product purification.[11][12]

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester

using an iodine solution. This completes the nucleotide addition cycle.[11]

This four-step cycle is repeated for each nucleotide in the desired sequence.
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Diagram 2: Workflow for the solid-phase synthesis of RNA using protected phosphoramidites.

Experimental Protocols
Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC
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The selective silylation of the 2'-hydroxyl group is a key step in producing this reagent. While

multiple methods exist, modern approaches often use an organocatalyst to achieve high

selectivity, avoiding complex protection/deprotection schemes.[14][15]

Materials:

N⁴-acetyl-5'-O-DMT-cytidine

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

N,N-diisopropylethylamine (DIPEA)

Organic catalyst (as described in cited literature)[14]

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Silica gel for column chromatography

Procedure:

The starting material, N⁴-acetyl-5'-O-DMT-cytidine, is thoroughly dried by co-evaporation with

an anhydrous solvent.

The dried nucleoside and the organocatalyst (10-20 mol%) are dissolved in anhydrous THF.

[14]

DIPEA and a solution of TBDMS-Cl in THF are added to the reaction mixture.[16]

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography

(TLC) until the starting material is consumed.

The reaction is quenched, typically with methanol.

The solvent is removed under reduced pressure, and the crude product is purified by silica

gel column chromatography to yield the pure 5'-O-DMT-2'-O-TBDMS-Ac-rC as a solid foam.

[15][16]

Characterization and Quality Control
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Ensuring the purity and structural integrity of the protected nucleoside is critical for successful

oligonucleotide synthesis. A combination of chromatographic and spectroscopic techniques is

employed.

Technique Purpose & Expected Results

HPLC (Reversed-Phase)

Assesses the chemical purity of the final

product. A high-quality batch should exhibit a

purity of ≥97%.[9]

¹H and ¹³C NMR

Confirms the molecular structure. Key

diagnostic signals include the anomeric proton

of the ribose, and distinct peaks corresponding

to the protons of the DMT, TBDMS, and acetyl

protecting groups.[16][17]

³¹P NMR

Used for the corresponding 3'-phosphoramidite

derivative. The signal for the diastereomers is

expected in the range of 140-155 ppm.[18] The

absence of signals around 0 ppm indicates

minimal oxidation to P(V) impurities.[18]

Mass Spectrometry

Confirms the molecular weight of the compound.

ESI-MS or MALDI-TOF should show a mass

corresponding to the calculated value of 701.88

g/mol (or its adducts, e.g., [M+Na]⁺).[18][19]

Sample Preparation for NMR:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).[17]

Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

Transfer the solution to a clean, dry NMR tube.[16]

Solubility and Handling
Proper handling and storage are essential to maintain the integrity of the compound.
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Solvent Solubility Data

DMSO
100 mg/mL (142.47 mM); may require

sonication.[7][8]

Acetonitrile, DMF Soluble.[9]

10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL (clear solution).[1]

10% DMSO / 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (suspended solution).[1]

Recommendations for Use:

When preparing stock solutions, use newly opened, anhydrous-grade solvents to prevent

hydrolysis.

Once prepared, aliquot solutions into single-use volumes to avoid repeated freeze-thaw

cycles.[7]

Always handle the compound in a dry environment, as it can be sensitive to moisture.

Conclusion
5'-O-DMT-2'-O-TBDMS-Ac-rC is a cornerstone reagent in the chemical synthesis of RNA. Its

sophisticated design, featuring an orthogonal protection scheme, provides the necessary

control and stability for the high-fidelity construction of RNA oligonucleotides. A thorough

understanding of its chemical properties, handling requirements, and role in the

phosphoramidite synthesis cycle is indispensable for researchers, scientists, and drug

development professionals working in the rapidly expanding field of nucleic acid chemistry and

RNA-based technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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